9-Chlorofluorene-9-carbonyl chloride
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Overview
Description
9-Chlorofluorene-9-carbonyl chloride is an organic compound with the molecular formula C14H8Cl2O. It is a derivative of fluorene, where a chlorine atom is attached to the 9th position of the fluorene ring, and a carbonyl chloride group is also attached to the same position. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Chlorofluorene-9-carbonyl chloride can be synthesized through several methodsThe reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures and pressures are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
9-Chlorofluorene-9-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form 9-chlorofluorene-9-carboxylic acid.
Reduction: The compound can be reduced to form 9-chlorofluorene.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Oxalyl Chloride (COCl)2: Another chlorinating agent.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
9-Chlorofluorene-9-carboxylic acid: Formed through hydrolysis.
9-Chlorofluorene: Formed through reduction.
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Scientific Research Applications
9-Chlorofluorene-9-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of new drugs and medicinal compounds.
Material Science: Used in the synthesis of polymers and other advanced materials.
Chemical Research: Employed in studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 9-chlorofluorene-9-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
9-Methyl-9H-fluorene-9-carbonyl chloride: Similar structure but with a methyl group instead of a chlorine atom.
9-Fluorenone: Lacks the carbonyl chloride group but has a ketone group at the 9th position.
9-Fluorenylmethoxycarbonyl chloride: Contains a methoxycarbonyl group instead of a carbonyl chloride group.
Uniqueness
9-Chlorofluorene-9-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group at the 9th position of the fluorene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
9-chlorofluorene-9-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O/c15-13(17)14(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHRFHOOSIHTOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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